Ethyl 4-amino-3-nitrobenzimidate hydrochloride
Overview
Description
Scientific Research Applications
Application 1: Electro-Optical Applications
- Summary of Application : Ethyl 4-amino benzoate has potential applications in the field of electro-optics .
- Methods of Application : The compound was grown as a bulk size crystal using a single zone transparent resistive furnace due to difficulties in growth via a solution growth technique . The structure of the grown crystal was examined using single crystal X-ray diffraction .
- Results or Outcomes : The crystal was found to possess reasonably good transmittance over the visible spectrum. The optical band gap was evaluated using Tauc’s plot. The thermal parameters and mechanical properties of the grown crystal were evaluated using photopyroelectric and nano-indentation techniques .
Application 2: Nonlinear Optical Properties
- Summary of Application : A novel azo compound derived from ethyl-4-amino benzoate has been synthesized and its nonlinear optical properties have been studied .
- Methods of Application : The compound was synthesized by the coupling reaction and characterized by FT-IR, 1H-and 13C-NMR, Mass, and UV–visible spectroscopies . The nonlinear optical properties of the compound were studied using a continuous wave (cw), low power 473 nm, TEM00 mode laser beam .
- Results or Outcomes : The study found that the compound exhibits high nonlinear optical third-order properties and ultra-fast response time, which makes it suitable for potential applications such as optical computing, optical phase conjugation, all-optical switching, holography, spatial dark soliton transmission, optical power limiting, harmonic generation .
Application 3: Reduction of Nitroarenes
- Summary of Application : Nitroarenes can be reduced to aryl amines, which are important raw materials for various applications .
- Methods of Application : Different methods for the reduction of nitroarenes have been developed, classified based on the source of hydrogen utilized during reduction and the mechanism involved in the reduction process . One example is the use of amine-functionalized magnetic Fe3O4 nanoparticles supporting 1.6 mol% Pd as a catalyst for reduction of aromatic nitro compounds to anilines using H2 gas in ethanol at room temperature .
- Results or Outcomes : The reduction of nitroarenes to aryl amines is an important process in synthetic chemistry, with potential applications in the production of organic, inorganic, or biochemical materials .
Safety And Hazards
properties
IUPAC Name |
ethyl 4-amino-3-nitrobenzenecarboximidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3.ClH/c1-2-15-9(11)6-3-4-7(10)8(5-6)12(13)14;/h3-5,11H,2,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTMWQJDHMKVQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C=C1)N)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-3-nitrobenzimidate hydrochloride | |
CAS RN |
54998-39-9 | |
Record name | Benzenecarboximidic acid, 4-amino-3-nitro-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54998-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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